molecular formula C12H17FN2 B1609023 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine CAS No. 516447-52-2

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine

Cat. No. B1609023
M. Wt: 208.27 g/mol
InChI Key: PEOPJIYWTHRKKU-UHFFFAOYSA-N
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Description

“1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine” is a chemical compound with the molecular formula C12H17FN2 . It is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine” could involve reactions at the benzylic position, which are very important for synthesis problems . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine” can be analyzed using its molecular formula C12H17FN2 . This compound consists of 12 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine” could be similar to those of other phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine” can be inferred from its molecular formula C12H17FN2 . It has a molecular weight of 208.28 . More specific properties such as melting point, boiling point, and density would require experimental determination .

properties

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPJIYWTHRKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398472
Record name 1-[1-(4-FLUORO-PHENYL)-ETHYL]-PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine

CAS RN

516447-52-2
Record name 1-[1-(4-FLUORO-PHENYL)-ETHYL]-PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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